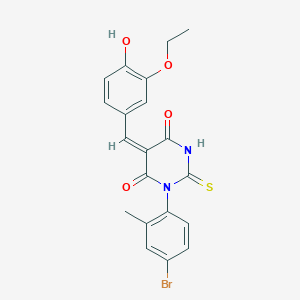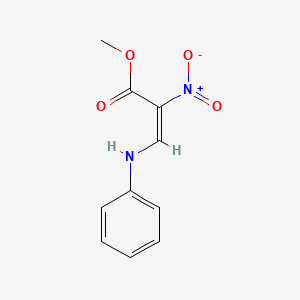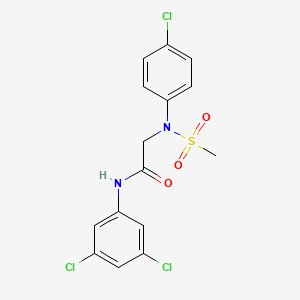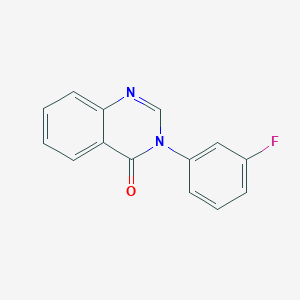![molecular formula C15H18N2O2S B5232083 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in many physiological processes, including cell growth, differentiation, and apoptosis.
作用機序
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol works by binding to the ATP-binding site of the MAPK kinase (MEK) 1/2, which is upstream of ERK1/2 in the MAPK pathway. This prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling events. This compound is a competitive inhibitor of MEK1/2, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in immune cells, and protect neurons from oxidative stress and excitotoxicity. This compound has also been shown to modulate the expression of various genes involved in cellular processes such as proliferation, differentiation, and survival.
実験室実験の利点と制限
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments. It is a highly specific inhibitor of the MAPK pathway, which allows researchers to study the role of this pathway in various cellular processes without interference from other signaling pathways. It is also relatively easy to use and has a low toxicity profile. However, this compound also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for research involving 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway. Another area is the study of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of this compound in targeted drug delivery systems could be explored to improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of the MAPK pathway in various cellular processes. It is a potent and selective inhibitor of the pathway and has several advantages and limitations for lab experiments. This compound has a variety of biochemical and physiological effects and has several future directions for research.
合成法
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-thiopyrimidine with 3-chloro-1-phenoxy-2-propanol, followed by oxidation with hydrogen peroxide and purification using chromatography. The final product is a white crystalline powder with a molecular weight of 267.8 g/mol.
科学的研究の応用
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been extensively used in scientific research to study the role of the MAPK pathway in various cellular processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a downstream target of the MAPK pathway. This compound has been used to study the role of the MAPK pathway in cancer, inflammation, and neurodegenerative diseases, among others.
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)17-15(16-11)20-10-13(18)9-19-14-6-4-3-5-7-14/h3-8,13,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITZTSJWXOTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)


![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
